

# Core Compound: A Selective c-Met Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AMX208-d3

Cat. No.: B12417568

[Get Quote](#)

The subject of this guide is a quinoline derivative that functions as a c-Met inhibitor. It has been investigated under the developmental code AMG 208. This compound inhibits both ligand-dependent and ligand-independent activation of the c-Met tyrosine kinase, which can lead to the inhibition of tumor cell growth in cancers that overexpress this receptor<sup>[1][2]</sup>.

## Chemical Properties

| Property          | Value                                                                           |
|-------------------|---------------------------------------------------------------------------------|
| Chemical Name     | 7-methoxy-4-[(6-phenyl-[3][4][5]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline |
| Molecular Formula | C22H17N5O2                                                                      |
| Molecular Weight  | 383.4 g/mol                                                                     |
| CAS Number        | 1002304-34-8                                                                    |

## Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the c-Met receptor tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers.

The inhibitor binds to the c-Met receptor, blocking its phosphorylation and subsequent activation of downstream signaling cascades. This disruption of the signaling pathway ultimately inhibits tumor growth and angiogenesis.

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The HGF/c-Met signaling pathway and the inhibitory action of the compound.

## Preclinical and Clinical Data

### In Vitro Inhibitory Activity

The compound has demonstrated potent inhibitory activity against its primary target, c-Met, as well as other kinases at higher concentrations.

| Target                                               | IC50   | Reference |
|------------------------------------------------------|--------|-----------|
| Wild-type c-Met                                      | 5.2 nM |           |
| HGF-mediated c-Met<br>Phosphorylation (in PC3 cells) | 46 nM  |           |
| VEGF Receptor 2 (VEGFR2)                             | 112 nM |           |

### Phase I Clinical Trial Summary

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of the c-Met inhibitor in patients with advanced solid tumors (NCT00813384).

| Parameter                                                     | Details                                                                                                                                                                           |
|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population                                            | 54 patients with advanced solid tumors, including prostate, colon, esophageal, and non-small cell lung cancer                                                                     |
| Dose Cohorts                                                  | 25, 50, 100, 150, 200, 300, and 400 mg administered orally, once daily                                                                                                            |
| Maximum Tolerated Dose (MTD)                                  | Not reached                                                                                                                                                                       |
| Dose-Limiting Toxicities (DLTs)                               | Grade 3 increased AST (200 mg), Grade 3 thrombocytopenia (200 mg), Grade 4 acute myocardial infarction (300 mg), Grade 3 prolonged QT (300 mg), and Grade 3 hypertension (400 mg) |
| Most Frequent Grade $\geq 3$ Treatment-Related Adverse Events | Anemia, hypertension, prolonged QT, and thrombocytopenia                                                                                                                          |
| Pharmacokinetics                                              | Linear increase in exposure with dose; mean plasma half-life of 21.4–68.7 hours                                                                                                   |
| Antitumor Activity                                            | 1 complete response (prostate cancer) and 3 partial responses (2 in prostate cancer, 1 in kidney cancer)                                                                          |

## Experimental Protocols

### Phase I Clinical Trial Design

The following provides a general outline of the experimental protocol for the first-in-human clinical trial.

#### Study Design:

- Type: Open-label, dose-escalation, first-in-human study.
- Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the c-Met inhibitor.

- Patient Population: Adult patients with advanced solid tumors.
- Dosing Regimen: Oral administration of the compound once daily in 28-day cycles.
- Dose Escalation: A modified 3+3 design was used to determine the MTD.

#### Inclusion Criteria (General):

- Histologically or cytologically confirmed advanced solid tumor.
- Failure of standard therapies or no standard therapy available.
- Adequate organ function (hematological, renal, and hepatic).
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

#### Exclusion Criteria (General):

- Prior treatment with a c-Met inhibitor.
- Symptomatic central nervous system (CNS) metastases.
- Significant cardiovascular disease.

#### Assessments:

- Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Pharmacokinetics: Plasma samples were collected at specified time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
- Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the Phase I clinical trial of the c-Met inhibitor.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Amg-208 | C<sub>22</sub>H<sub>17</sub>N<sub>5</sub>O<sub>2</sub> | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. henlius.com [henlius.com]
- To cite this document: BenchChem. [Core Compound: A Selective c-Met Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12417568#what-is-amx208-d3\]](https://www.benchchem.com/product/b12417568#what-is-amx208-d3)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)